molecular formula C6H10N4O B12870415 2,3-Diaminodihydropyrazolo pyrazolone CAS No. 857035-94-0

2,3-Diaminodihydropyrazolo pyrazolone

Cat. No.: B12870415
CAS No.: 857035-94-0
M. Wt: 154.17 g/mol
InChI Key: ZLOJSTQJEWRDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diaminodihydropyrazolo pyrazolone dimethosulfonate (CAS 857035-95-1) is a chemical compound with the molecular formula C8H18N4O7S2 and a molecular weight of 346.38 g/mol . It is offered as a high-purity reagent for dedicated research and development applications. This compound is recognized in the field of cosmetic science; investigation into its use in hair dyeing compositions has been described in patent literature, where it may function to improve color durability . As a member of the pyrazolone family, a class known for diverse biological activities, it presents a fascinating scaffold for scientific exploration . Pyrazolone derivatives are widely documented for their significant antioxidant and free-radical scavenging properties, which can be a key area of investigation for this compound . Beyond material science, the pyrazolone core is a subject of interest in medicinal chemistry due to its association with various pharmacological activities, making it a valuable structure in drug discovery efforts . This product is intended for laboratory use by qualified researchers. It is strictly For Research Use Only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and conduct a thorough risk assessment before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

857035-94-0

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

6,7-diamino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one

InChI

InChI=1S/C6H10N4O/c7-4-5(8)9-2-1-3-10(9)6(4)11/h1-3,7-8H2

InChI Key

ZLOJSTQJEWRDGU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C(=O)N2C1)N)N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2,3 Diaminodihydropyrazolo Pyrazolone

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the various functional groups within the 2,3-Diaminodihydropyrazolo Pyrazolone (B3327878) molecule. The analysis of its FT-IR spectrum reveals distinct absorption bands that correspond to specific bond vibrations.

Key functional groups and their expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) groups are expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3500-3300 cm⁻¹. The secondary amine within the saturated ring structure would also contribute to this region.

C-H Stretching: Vibrations from the C-H bonds in the dihydropyrazolo ring (the ethylene (B1197577) bridge) are anticipated in the 3000-2850 cm⁻¹ region.

C=O Stretching: A strong absorption band, characteristic of the carbonyl group (C=O) in the pyrazolone ring, is a key feature and typically appears between 1720-1680 cm⁻¹. The exact position can be influenced by ring strain and hydrogen bonding.

N-H Bending: The bending vibrations (scissoring) of the primary amine groups are expected to appear in the 1650-1580 cm⁻¹ region.

C=C and C=N Stretching: Although the pyrazolone ring is partially saturated, the double bond character within the core structure would lead to stretching vibrations in the 1600-1475 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds are typically found in the 1350-1000 cm⁻¹ region.

Theoretical calculations, such as those using Density Functional Theory (DFT), can complement experimental data by predicting vibrational frequencies and helping to assign complex spectral bands. jocpr.comnih.gov For related pyrazolone derivatives, studies have shown that substituents can influence the vibrational frequencies of the N-H and C=O bonds. jocpr.com

Interactive Table: FT-IR Data for 2,3-Diaminodihydropyrazolo Pyrazolone

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to FT-IR. While strong dipoles lead to intense IR bands, Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the C=C and C=N double bond vibrations within the heterocyclic core. The symmetric vibrations of the molecule, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure

NMR spectroscopy is the most powerful technique for determining the precise connectivity and three-dimensional structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would display several key signals:

-NH₂ Protons: The two primary amine groups would give rise to a broad signal, the chemical shift of which is highly dependent on the solvent, concentration, and temperature.

-CH₂- Protons: The protons of the two methylene (B1212753) groups in the saturated dihydropyrazolo ring form an ethylene bridge. These would likely appear as complex multiplets in the aliphatic region (typically 2.5-4.0 ppm), with their chemical shifts influenced by the adjacent nitrogen atoms. The coupling between these protons would reveal their connectivity.

-NH- Proton: The proton on the bridgehead nitrogen, if present depending on the tautomeric form, would also appear as a potentially broad signal.

The exact chemical shifts are influenced by the electronic effects of neighboring atoms and functional groups. ucl.ac.uk

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals would be expected, corresponding to the six carbon atoms in the structure.

C=O Carbon: The carbonyl carbon is the most deshielded and would appear at a high chemical shift, typically in the range of 160-180 ppm.

C=C Carbons: The two sp²-hybridized carbons of the pyrazolone ring to which the amino groups are attached would resonate at lower field than sp³ carbons, likely in the 130-150 ppm range.

-CH₂- Carbons: The two sp³-hybridized carbons of the ethylene bridge would appear in the upfield region of the spectrum, generally between 30-60 ppm.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, this technique would show correlations between the protons of the two -CH₂- groups in the ethylene bridge, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the -CH₂- signals in both the ¹H and ¹³C spectra. It would clearly link the proton multiplets around 2.5-4.0 ppm to the carbon signals in the 30-60 ppm range.

By combining the information from these advanced spectroscopic methods, a complete and unambiguous structural characterization of this compound can be achieved. tandfonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₆H₁₀N₄O, the expected monoisotopic mass is 154.085 g/mol , and the average mass is 154.173 g/mol . epa.govfda.gov Techniques such as HPLC-MS and ESI-MS are particularly powerful for analyzing polar, non-volatile molecules like pyrazole (B372694) derivatives. nih.govacs.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is routinely used for the analysis and characterization of pyrazole derivatives. nih.govnih.gov In a typical application, an appropriate reversed-phase (RP) column, such as a C18 column, is used to separate the compound from a mixture. ijcpa.in The mobile phase often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, sometimes with additives like trifluoroacetic acid, run in either an isocratic or gradient mode to achieve optimal separation. ijcpa.in

Upon elution from the HPLC column, the analyte is introduced into the mass spectrometer. The retention time provides one level of identification, while the mass spectrometer offers definitive structural information. For this compound, the HPLC-MS data would be expected to show a primary peak at its specific retention time, with the corresponding mass spectrum confirming the molecular weight. The purity of the sample can also be assessed by integrating the peak area. While a specific chromatogram for this compound is not publicly available, the methodology is standard for related structures.

Table 1: Illustrative HPLC Parameters for Pyrazoline Derivative Analysis

ParameterValue/Type
Column C18
Mobile Phase Methanol and Tri-fluoroacetic acid
Flow Rate 1.0 mL/min
Detection Wavelength 206 nm
Column Temperature 25 ± 2ºC
Data based on a representative method for pyrazoline derivative analysis. ijcpa.in

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules, making it the typical ion source for LC-MS analysis of pyrazole derivatives. In positive-ion mode, ESI would generate the protonated molecule, [M+H]⁺, which for this compound would appear at an m/z (mass-to-charge ratio) of approximately 155.09.

Tandem mass spectrometry (MS/MS) experiments, often using collision-induced dissociation (CID), are then used to fragment this precursor ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For related N-sulfonylalkyl derivatives of 1,2,3-triazoles, fragmentation often involves the loss of small, stable molecules like N₂. nih.gov For this compound, the fragmentation pathways would likely involve cleavages within the bicyclic ring system, such as losses of ammonia (B1221849) (NH₃), carbon monoxide (CO), or cyanamide (B42294) (CH₂N₂), reflecting the constituent functional groups. The precise fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

Electronic Spectroscopy for Characterization of Electronic Transitions

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy is used to identify the presence of chromophores—parts of a molecule that absorb light. The pyrazole ring itself is an aromatic system capable of undergoing π → π* transitions. researchgate.net The spectrum of unsubstituted pyrazole in the gas phase shows absorption bands in the 200-250 nm range. researchgate.netresearchgate.net

For this compound, the presence of additional chromophores and auxochromes significantly influences the spectrum. The carbonyl group (C=O) introduces possible n → π* transitions, while the amino groups (-NH₂) act as powerful auxochromes, which can cause a bathochromic (red) shift of the π → π* absorption maxima to longer wavelengths. For example, studies on pyrano[2,3-c]pyrazole derivatives show absorption maxima ranging from 337 nm to 365 nm, depending on the substituents. researchgate.net A UV-Vis spectrum of this compound, likely recorded in a solvent like methanol or ethanol (B145695), would be expected to display intense absorption bands characteristic of its extended conjugated system.

Table 2: Representative UV-Vis Absorption Data for Pyrazole Derivatives

Compoundλmax (nm)SolventReference
3,5-Dimethyl-1H-pyrazole218Not Specified acs.org
Pyrazole Ligand (pypzR(16)py)~320CH₂Cl₂ researchgate.net
5-hydroxy-2,6-diphenylpyrano[2,3-c]pyrazol-4(2H)-one337-341Methanol researchgate.net

X-Ray Diffraction (XRD) for Crystalline Structure Determination

For pyrazole-containing compounds, XRD analysis has been used to confirm molecular structures and understand their solid-state packing. nih.govmdpi.com For instance, a study on a pyrazoline derivative identified its crystal system as monoclinic with the space group I2/a. researchgate.net The analysis of 4-halogenated-1H-pyrazoles has revealed how different substituents influence the hydrogen-bonding motifs, leading to either catemeric or trimeric structures in the solid state. mdpi.com

An XRD analysis of a suitable crystal of this compound would yield its precise crystal system, space group, and unit cell parameters. Furthermore, it would reveal the planarity of the bicyclic system and the network of intermolecular hydrogen bonds formed by the amino groups and the pyrazolone oxygen, which are crucial for its crystal lattice stability.

Table 3: Example Crystallographic Data for a Pyrazoline Compound

ParameterValue
Compound 1-(3-(4-iodophenyl)-5-(3-methyl thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one
Crystal System Monoclinic
Space Group I2/a
Unit Cell Parameters a = 25.440(5) Å, b = 5.124(2) Å, c = 26.261(6) Å, β = 105.75(2)°
Data from a representative pyrazoline derivative. researchgate.net

Advanced Structural Analysis Techniques

Beyond the primary methods, other spectroscopic techniques provide complementary structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule in solution. nih.govnih.gov For this compound, ¹H NMR would show distinct signals for the protons on the dihydropyrazole ring and the exchangeable protons of the two amino groups. The chemical shifts and coupling patterns would confirm the connectivity of the saturated portion of the ring system. ¹³C NMR spectroscopy would complement this by showing signals for each unique carbon atom, with the carbonyl carbon appearing significantly downfield. acs.orgnih.gov Infrared (IR) spectroscopy is also used to identify characteristic functional groups, such as N-H stretches from the amino groups and a strong C=O stretch from the pyrazolone ring. nih.govnih.gov

Hirshfeld Surface Analysis

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the Hirshfeld surface analysis of this compound were found. This analytical technique, which is crucial for understanding intermolecular interactions within a crystal lattice, appears not to have been published for this particular compound.

While research on various other pyrazolone derivatives has utilized Hirshfeld surface analysis to elucidate their structural properties, the absence of such data for this compound limits a detailed discussion on its specific intermolecular interaction patterns. The molecular structure of this compound, with its amino and carbonyl groups, suggests the potential for significant hydrogen bonding, which would be a key feature revealed by a Hirshfeld surface analysis. However, without experimental crystallographic data and the subsequent theoretical analysis, any discussion on this topic would be purely speculative.

Therefore, this section cannot be completed with the detailed research findings and data tables as requested due to the lack of available scientific information on the Hirshfeld surface analysis of this compound.

Theoretical and Computational Investigations of 2,3 Diaminodihydropyrazolo Pyrazolone

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and electronic properties of pyrazolone (B3327878) derivatives. eurasianjournals.com DFT calculations, particularly using functionals like B3LYP, are frequently employed to predict the molecular geometry, vibrational frequencies, and reactivity of these compounds. researchgate.netnih.gov

The first step in the computational analysis of 2,3-Diaminodihydropyrazolo Pyrazolone involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For pyrazolone derivatives, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles. tandfonline.com For instance, studies on related pyrazolone systems have shown that the pyrazolone ring can exist in different tautomeric forms (CH, NH, and OH), and their relative stability can be influenced by the surrounding environment, such as the solvent. sci-hub.se The planarity of the pyrazole (B372694) ring is a common feature, often stabilized by intramolecular hydrogen bonding and conjugated π-systems. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Pyrazolone Derivative | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C=O | 1.23 | | | C-N | 1.38 | | | N-N | 1.35 | | | C-C (ring) | 1.40 - 1.45 | | | | | N-C=O | 125 | | | | C-N-N | 110 | | | | N-N-C | 108 |

Note: The data in this table is representative of pyrazolone derivatives and may not be the exact values for this compound.

Conformational analysis further explores the different spatial arrangements of the molecule and their corresponding energies. For flexible molecules, identifying the global minimum energy conformation is crucial for understanding its properties.

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. nih.gov These calculated spectra can be correlated with experimental data to validate the computational model and aid in the structural elucidation of newly synthesized compounds. tandfonline.com For pyrazolone derivatives, characteristic vibrational modes include the C=O stretching frequency, N-H bending, and various ring vibrations. researchgate.net The correlation between experimental and predicted vibrational frequencies is often excellent, with high correlation coefficients. tandfonline.com

Table 2: Calculated vs. Experimental Vibrational Frequencies for a Pyrazolone Derivative

Functional Group Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H stretch 3400 - 3500 3350 - 3450
C=O stretch 1650 - 1700 1640 - 1690
C=N stretch 1580 - 1620 1570 - 1610

Note: The data in this table is representative of pyrazolone derivatives and may not be the exact values for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic transitions and photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method allows for the calculation of excited state energies, which correspond to the absorption wavelengths in the UV-Vis spectrum. researchgate.net TD-DFT calculations can predict the nature of electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. researchgate.net These theoretical predictions are valuable for designing pyrazolone derivatives with specific optical properties for applications like dyes and fluorescent probes. acs.org

Frontier Molecular Orbital (FMO) Theory and Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net For pyrazolone derivatives, the distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 3: Frontier Molecular Orbital Energies for a Pyrazolone Derivative

Parameter Energy (eV)
E(HOMO) -6.5
E(LUMO) -1.5

Note: The data in this table is representative of pyrazolone derivatives and may not be the exact values for this compound.

Computational Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving pyrazolone derivatives. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, the synthesis of pyrazolone derivatives often involves multi-step reactions, and computational studies can help in understanding the preferred reaction pathway. nih.gov Transition state analysis provides valuable information about the geometry of the activated complex and the bonds that are being formed and broken during the reaction.

Role and Applications of 2,3 Diaminodihydropyrazolo Pyrazolone in Diverse Chemical Fields Beyond Direct Consumer Product Use

Utilization as Key Synthetic Intermediates and Building Blocks for Complex Molecules

The pyrazolone (B3327878) nucleus is a well-established and powerful synthon for creating biologically active heterocyclic compounds. orientjchem.orgsemanticscholar.org The structure of 2,3-Diaminodihydropyrazolo pyrazolone, with its fused rings and, critically, its amino substituents at the 2 and 3 positions, presents it as a highly functionalized intermediate for the synthesis of more complex molecules. smolecule.com These amino groups serve as reactive handles for chemical modification, distinguishing the compound from simpler, unsubstituted pyrazolone analogs and enabling a wide range of derivatizations. smolecule.com

Pyrazolone derivatives are foundational in the construction of a variety of cyclic compounds with significant biological activities. orientjchem.org The classical approach to synthesizing the pyrazolone core involves the condensation of hydrazines with β-ketoester compounds. nih.gov Once formed, the pyrazolone ring itself, particularly at the C-4 position, is susceptible to electrophilic substitution, allowing for the attachment of various functional groups and the construction of elaborate molecular architectures. nih.gov The presence of the diamino functionality in this compound provides additional nucleophilic sites, allowing it to act as a building block for fused-ring systems and poly-substituted heterocyclic scaffolds that are of interest in medicinal chemistry. nih.gov

Contributions to the Generation of Molecular Diversity and Chemical Libraries through MCRs

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, allowing for the efficient, one-pot synthesis of complex products from three or more starting materials. mdpi.com This approach is highly valued for its atom economy, operational simplicity, and its capacity to rapidly generate large libraries of structurally diverse molecules. mdpi.com Pyrazolones are prominent reactants in MCRs, particularly for the synthesis of fused heterocyclic systems like dihydropyrano[2,3-c]pyrazoles, which exhibit a wide range of biological activities, including antimicrobial and anticancer properties. semanticscholar.org

The general pyrazolone scaffold is a key component in four-component reactions, often involving an aldehyde, malononitrile, and a β-ketoester (or a precursor like ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303) to form the pyrazolone in situ). semanticscholar.orgmdpi.com These reactions proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization to yield the final polycyclic product. mdpi.com The versatility of MCRs allows for the use of a wide array of catalysts, including organocatalysts, Brønsted acids, and nanoparticles, often in environmentally benign solvents like water or ethanol (B145695). semanticscholar.orgpnu.ac.ir The this compound structure fits the profile of a suitable precursor for such MCRs, where its core can be incorporated into larger, more complex structures, thereby contributing to the generation of chemical libraries for drug discovery and high-throughput screening.

Below is a table summarizing representative MCRs that utilize the pyrazolone core to synthesize dihydropyrano[2,3-c]pyrazole derivatives, illustrating the diversity of conditions and high yields achievable.

ReactantsCatalystSolventConditionsYield RangeReference
Aldehydes, Malononitrile, Hydrazine, Ethyl AcetoacetatePiperidineAqueous MediumRoom Temp, 5-10 min66-94% semanticscholar.org
Aromatic Aldehydes, Malononitrile, PyrazolonePreyssler type HeteropolyacidWaterReflux, 45-60 min80-95% semanticscholar.org
Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate, 5-methyl-1,3,4-thiadiazole-2-thiolMontmorillonite K10Solvent-free65-70°C, 5 h81-91% mdpi.com
Aromatic Aldehydes, Malononitrile, Ethyl 3-oxo-3-phenylpropanoate, Hydrazine HydrateGraphene OxideAqueous MediumRoom Temp, 2-6 min (Ultrasound)84-94% mdpi.com

Exploration in Supramolecular Chemistry and Polymer Science

The structure of this compound is well-suited for applications in supramolecular chemistry, which relies on non-covalent interactions like hydrogen bonding to construct well-ordered, higher-level structures. The molecule possesses multiple hydrogen bond donors (the -NH2 groups) and acceptors (the carbonyl oxygen and ring nitrogens). This functionality allows for the formation of intricate intermolecular hydrogen bonding networks, which are crucial for controlling solid-state packing and crystal engineering. smolecule.com

Furthermore, pyrazolone-based ligands have been used to synthesize coordination polymers. For instance, zinc(II) complexes with certain pyrazolone-derived Schiff base ligands have been shown to form one-dimensional polymeric chains in the solid state. depositolegale.itunicam.it The ability of the pyrazolone moiety to coordinate with metal centers, combined with the potential for linking through other parts of the molecule, opens the door for designing novel polymeric materials. The diamino groups on this compound could be functionalized with polymerizable groups or used directly as monomers in condensation polymerization, suggesting its potential as a building block for new functional polymers. Research has also noted the use of pyrazolones in the vinyl polymerization of norbornene, indicating their utility in polymer science. semanticscholar.org

Application as Complexing Agents in Catalysis Research (e.g., Hydrogenation Catalysis)

Pyrazolone derivatives are recognized for their excellent coordination properties and are widely used as chelating ligands for a variety of metal ions. bohrium.comresearchgate.net The resulting metal complexes often exhibit significant catalytic activity. bohrium.com The this compound molecule, with its two adjacent amino groups and nearby keto and pyrazole (B372694) nitrogen atoms, can act as a multidentate ligand, forming stable complexes with transition metals.

These pyrazolone-based metal complexes have found applications in diverse catalytic transformations. Ruthenium(II) complexes bearing pyrazolone-based ligands, for example, have been explored as catalysts for the amination of alcohols. researchgate.net Pyrazole-based ligands are particularly effective in promoting unique coordination with metal ions and are considered precursors for developing synthetic metalloenzymes. bohrium.com

In the field of hydrogenation catalysis, protic pyrazole complexes of metals like iridium and ruthenium have demonstrated high efficiency. nih.gov They are active in the transfer hydrogenation of ketones, nitriles, and esters. nih.gov A patented process describes the catalytic hydrogenation for preparing pyrazole compounds from hydrazone-substituted precursors using a hydrogenation catalyst in the presence of an acid. google.com The ability of the pyrazole NH group to participate in catalytic cycles, often acting as an acid-base catalyst or promoting bond cleavage through hydrogen bonding, is a key feature of their reactivity. nih.gov The diamino functionality of this compound could serve to anchor the molecule to a catalytic metal center, positioning the pyrazolone core to actively participate in catalytic hydrogenation and other transformations.

Investigation in UV Stabilization Research

The degradation of materials upon exposure to ultraviolet (UV) radiation is a significant concern, particularly for polymers. UV stabilizers are additives that protect materials by absorbing harmful UV radiation and dissipating it as harmless thermal energy. Research into new and effective UV stabilizers is ongoing, with a focus on organic molecules that exhibit high photostability and strong UV absorption.

Certain pyrazole derivatives have been specifically investigated for this purpose. A study on 3- and 5-(2'-hydroxyphenyl)pyrazoles identified them as a new class of ultraviolet stabilizers. acs.org The mechanism of action for such compounds typically involves an excited-state intramolecular proton transfer (ESIPT), which provides an efficient pathway for deactivating the electronically excited state induced by UV absorption, thus preventing photodegradation of the host material. The pyrazolone ring, being an aromatic heterocycle, possesses inherent UV-absorbing properties. By functionalizing the this compound scaffold with appropriate chromophores, such as hydroxyl groups positioned ortho to the pyrazole ring, it is plausible that novel and effective UV stabilizers could be developed.

Future Directions and Emerging Research Avenues for 2,3 Diaminodihydropyrazolo Pyrazolone

Development of Novel Green Synthetic Strategies

The future of synthesizing 2,3-Diaminodihydropyrazolo Pyrazolone (B3327878) is intrinsically linked to the principles of green chemistry. Current synthetic routes often rely on multi-step processes that may involve harsh conditions or produce significant waste. mdpi.com Future research will likely focus on creating more atom-economical and environmentally friendly one-pot multicomponent reactions (MCRs). nih.gov

Emerging green techniques that could be applied and optimized for this specific compound include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for pyrazolone derivatives. mdpi.com

Ultrasound Irradiation: Sonochemistry offers a mechanical energy source that can promote reactions in aqueous media, reducing the need for volatile organic solvents. nih.gov

Mechanochemistry (Ball Milling): Solvent-free synthesis using ball milling is a highly effective and green method for producing heterocyclic compounds and could be adapted for 2,3-Diaminodihydropyrazolo Pyrazolone. nih.gov

Benign Catalysts: A significant area of development is the use of recyclable and non-toxic catalysts, such as nano-silica, nano-magnetic particles, or biodegradable composites, to drive the synthesis. nih.govnih.govui.ac.idresearchgate.net

Table 1: Comparison of Potential Green Synthetic Methods for this compound

MethodPotential CatalystSolventKey Advantages
Microwave IrradiationSnCl₂, NoneSolvent-free or Water/Ethanol (B145695)Rapid reaction times, high yields
Ultrasound IrradiationCeric Ammonium Nitrate (CAN)Aqueous mediaEnergy efficiency, use of water as solvent
Ball MillingNano-silica/aminoethylpiperazineSolvent-freeEnvironmentally friendly, simple, high efficiency
Catalytic SynthesisNanomagnetic Fe₃O₄Ethanol or WaterCatalyst reusability, clean reaction profiles

Advanced Computational Studies on Reactivity and Molecular Interactions

While the primary application of this compound is in cosmetics as a hair dyeing agent, a deeper understanding of its electronic structure and reactivity is crucial for unlocking new applications. smolecule.com Advanced computational studies represent a key future direction. The presence of two amino groups suggests a high capacity for hydrogen bonding, which influences its physical properties and interactions. smolecule.com

Future computational research avenues include:

Density Functional Theory (DFT) Calculations: To precisely model the molecule's geometry, electronic properties, and predict its reactivity. DFT studies on similar pyrazolone analogs have shown HOMO-LUMO energy gaps suggesting moderate reactivity, a hypothesis that can be confirmed for this specific compound. smolecule.com

Molecular Dynamics (MD) Simulations: To study the compound's behavior in different solvent environments and its interaction with other molecules, such as dye precursors or biological targets.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of the chemical bonds and non-covalent interactions, particularly the hydrogen bonds facilitated by the diamino groups.

These computational approaches will be invaluable for predicting the stability, reactivity, and potential biological activity of new derivatives, thereby guiding synthetic efforts. researchgate.net

Exploration of New Chemical Transformations and Derivatizations

The core structure of this compound, with its reactive amino groups, offers a scaffold for extensive chemical modification. Future research will undoubtedly focus on exploring new chemical transformations to create a library of novel derivatives with unique properties.

Key areas for exploration are:

Reactions at the Amino Groups: The two amino substituents are prime sites for derivatization through reactions such as acylation, alkylation, and diazotization, leading to new classes of compounds.

Condensation Reactions: The pyrazolone ring itself can participate in condensation reactions with aldehydes and ketones to yield new fused heterocyclic systems. researchgate.net

Mannich Reactions: This versatile reaction could be used to introduce aminomethyl groups, a common strategy for synthesizing biologically active molecules from pyrazolone precursors.

The systematic exploration of these transformations will expand the chemical space around the dihydropyrazolo pyrazolone core, potentially leading to compounds with applications beyond cosmetics.

Design of Functional Materials Incorporating the Dihydropyrazolo Pyrazolone Core

Given its established use as a dye component, this compound is a promising building block for novel functional materials. Its chromophoric properties and hydrogen-bonding capabilities could be harnessed to create materials with specific optical, electronic, or sensing properties.

Future research in this area could involve:

Polymer Functionalization: Incorporating the pyrazolone moiety into polymer chains to create colored plastics, functional coatings, or materials for optical data storage.

Development of Organic Pigments: Derivatization to enhance properties like lightfastness, thermal stability, and insolubility for use in high-performance pigments for inks, paints, and textiles.

Chemosensors: Designing derivatives where interaction with a specific analyte (e.g., metal ions, pH changes) leads to a measurable change in color or fluorescence.

Integration with Automated Synthesis and High-Throughput Screening for Chemical Discovery

The convergence of automated synthesis platforms and high-throughput screening (HTS) is revolutionizing chemical discovery. Applying these technologies to this compound and its derivatives could rapidly accelerate the identification of new compounds with desirable properties.

Future directions in this domain include:

Automated Library Synthesis: Utilizing robotic systems to perform the derivatization reactions discussed in section 6.3, creating large libraries of related compounds with minimal manual intervention.

High-Throughput Screening (HTS): Screening these newly synthesized libraries against a wide array of biological targets or for specific material properties. This could uncover unexpected applications in medicine or materials science. nih.gov

Structure-Activity Relationship (SAR) Studies: Using the data from HTS to build computational models that predict the properties of yet-unsynthesized derivatives, further refining the discovery process.

This integrated approach will enable a much faster and more efficient exploration of the potential held within the this compound chemical scaffold, paving the way for the next generation of functional molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for preparing 2,3-diaminodihydropyrazolo pyrazolone derivatives?

  • Methodological Answer : Synthesis typically involves coupling diazonium salts with β-diketones (e.g., ethyl acetoacetate) under acidic conditions, followed by cyclization. Ultrasound-assisted methods improve yields (84%) and reduce reaction times compared to conventional heating . Sodium acetate is often used as a base to stabilize intermediates. Recrystallization from ethanol ensures purity .

Q. How are pyrazolone derivatives characterized structurally?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies enol/keto tautomers via C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
  • NMR : ¹H NMR distinguishes substituents on the pyrazolone ring (e.g., aromatic protons at δ 7.2–8.0 ppm; methyl groups at δ 2.0–2.5 ppm) .
  • UV-Vis : Monitors conjugation changes (λmax 250–400 nm) for tautomeric analysis .

Q. What pharmacological activities are associated with this compound derivatives?

  • Methodological Answer : Derivatives exhibit anti-inflammatory, antitumor, and antiviral activities. For example:

  • Anticancer : Pyrazolone-azole hybrids (e.g., benzimidazole derivatives) show IC₅₀ values as low as 11.3 μM in HT-29 cells .
  • Antiviral : In silico docking identifies interactions with viral proteases (e.g., SARS-CoV-2 Mpro) via hydrogen bonding with the pyrazolone NH group .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrazolone derivatives be achieved?

  • Methodological Answer : Chiral organocatalysts (e.g., dipeptide-based phosphonium salts) enable asymmetric [2+1] or [3+2] cycloadditions. For example, bifunctional catalysts coordinate substrates via hydrogen bonding, achieving >90% enantiomeric excess (ee) in spirocyclic pyrazolones . Reaction optimization includes solvent selection (e.g., ethanol vs. DCM) and catalyst loading (5–20 mol%) .

Q. What computational approaches validate the tautomeric behavior and bioactivity of pyrazolone derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict keto-enol tautomer stability (ΔG < 2 kcal/mol favors enol forms) .
  • Molecular Docking : Screens derivatives against targets (e.g., c-Met kinase for anticancer activity) using AutoDock Vina. Key interactions include π-π stacking with aromatic residues and hydrogen bonds with the pyrazolone NH .

Q. How can contradictory corrosion inhibition data for pyrazolone derivatives be resolved?

  • Methodological Answer : Discrepancies in inhibition efficiency (e.g., 60% vs. 85% for similar derivatives) arise from:

  • Surface Analysis : SEM/EDS identifies uneven inhibitor adsorption on carbon steel .
  • Electrochemical Studies : Polarization resistance (Rp) and charge transfer resistance (Rct) from EIS differentiate kinetic vs. diffusion-controlled mechanisms .
  • Theoretical Modeling : MD simulations correlate inhibitor hydrophobicity with adsorption energy (e.g., higher LogP values enhance film stability) .

Q. What strategies improve the bioavailability of pyrazolone-based therapeutics?

  • Methodological Answer :

  • Prodrug Design : Esterification of the pyrazolone NH group increases membrane permeability (e.g., edaravone prodrugs show 3× higher Cmax) .
  • Co-crystallization : Enhances solubility via hydrogen-bonded networks with co-formers (e.g., succinic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.